5-(Butylamino)pyridine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(butylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-12-9-5-8(10(13)14)6-11-7-9/h5-7,12H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFOKGYGOGLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545836 | |
| Record name | 5-(Butylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106339-53-1 | |
| Record name | 5-(Butylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 5 Butylamino Pyridine 3 Carboxylic Acid and Analogous Structures
Established Synthetic Pathways to Pyridine-3-Carboxylic Acid Derivatives
The synthesis of derivatives of pyridine-3-carboxylic acid, also known as nicotinic acid, is well-established, providing a foundation for producing more complex molecules like 5-(butylamino)pyridine-3-carboxylic acid. These pathways involve the sequential or convergent introduction of the required substituents onto a pre-formed pyridine (B92270) ring or building the ring from acyclic precursors.
Direct and selective functionalization of the pyridine ring, especially at the C-5 position of a 3-substituted pyridine, can be challenging due to the electronic nature of the heterocycle. However, several methods have been developed to achieve this transformation.
One strategy involves the use of directing groups. For instance, amide derivatives of nicotinic and isonicotinic acids can direct palladium-catalyzed arylation to the C3/C4 positions. nih.gov While not targeting C-5 directly, this highlights the principle of using directing groups to control regioselectivity. More direct approaches for C-5 functionalization often start with a pre-functionalized pyridine. For example, analogues of the drug Epibatidine with bulky phenyl or heteroaryl groups at the C-5 position have been synthesized to probe steric influences on receptor binding affinity. nih.gov
Rhodium-catalyzed reactions have also emerged as a powerful tool. A notable example is the decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes with acrylic acid derivatives, which serves as a traceless activating group to yield 5-substituted pyridines with high regioselectivity. google.com
| Starting Materials | Catalyst/Reagents | Product | Yield | Ref |
| α,β-Unsaturated O-pivaloyl oxime, Acrylic acid | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | 5-Substituted Pyridine | Good | google.com |
| 3,5-Disubstituted isoxazole, Vinyldiazo compound | Rh₂(OAc)₄, then DDQ | Highly Functionalized Pyridine | Good | organic-chemistry.org |
The introduction of an amino group, such as the butylamino moiety, onto the pyridine ring is a critical step. This is most commonly achieved through carbon-nitrogen (C-N) bond formation reactions, with the Buchwald-Hartwig amination being a cornerstone of modern synthetic chemistry for this purpose. wikipedia.orgyoutube.com
This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 5-bromopyridine-3-carboxylic acid ester) with an amine (n-butylamine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is crucial, with sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often enhancing reaction efficiency. youtube.com This method has largely replaced harsher classical techniques like the Goldberg reaction or nucleophilic aromatic substitution, offering broader substrate scope and better functional group tolerance. wikipedia.org
Alternative methods include copper-catalyzed amidation reactions, which provide a complementary route to N-aryl substrates. acs.org
| Aryl Halide | Amine | Catalyst System | Product | Ref |
| Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃, Phosphine Ligand, Base | Aryl Amines | wikipedia.org |
| 3-Amino-4-chloropyridine | Aryl Halides | Copper Catalyst | N-Aryl-3-amino-4-chloropyridines | acs.org |
| Bromobenzene | Secondary Amines | [Pd(allyl)Cl]₂, t-BuXPhos, t-BuOLi | N-Aryl Amines | nih.gov |
The carboxylic acid group at the C-3 position can be installed through various methods. A common industrial process involves the catalytic vapor-phase oxidation of alkylpyridines (e.g., 3-methylpyridine (B133936) or β-picoline) over metal oxide catalysts. google.com
For laboratory-scale synthesis, two primary routes from an organic halogen compound are the hydrolysis of nitriles and the carboxylation of organometallic intermediates like Grignard reagents. libretexts.org
Nitrile Hydrolysis : A 3-halopyridine can be converted to a 3-cyanopyridine (B1664610) via nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, yields the desired pyridine-3-carboxylic acid. libretexts.org
Grignard Reagent Carboxylation : A 3-halopyridine is first converted into a Grignard reagent (3-pyridylmagnesium halide). This highly nucleophilic species then reacts with carbon dioxide (usually as dry ice) in an electrophilic addition. The resulting magnesium carboxylate salt is then protonated with a strong acid to afford the final carboxylic acid. libretexts.org
Interconversion from an ester is also a standard procedure. The hydrolysis of a pyridine-3-carboxylate ester to the corresponding carboxylic acid is typically achieved by treatment with an acid or base, such as lithium hydroxide (B78521) in a dioxane/water mixture. researchgate.netgoogle.com
Novel Catalytic Methodologies in the Synthesis of Substituted Pyridine Carboxylic Acids
Recent advances in catalysis have opened new avenues for synthesizing substituted pyridine carboxylic acids with greater efficiency, selectivity, and functional group tolerance.
Transition metal catalysis has revolutionized pyridine synthesis. researchgate.net Palladium, rhodium, and copper are at the forefront of these developments.
Palladium-Catalyzed Reactions : Beyond the Buchwald-Hartwig amination, palladium catalysts are used for various C-C and C-H bond functionalizations. For instance, Pd(II)-catalyzed synthesis of multisubstituted pyridines from α,β-unsaturated oxime ethers and alkenes proceeds through a C–H alkenylation followed by an aza-6π-electrocyclization. rsc.orgacs.org This method allows for the synthesis of 4-aryl-substituted pyridines that are challenging to make via other routes. rsc.org
Rhodium-Catalyzed Reactions : Rhodium catalysts enable unique transformations for pyridine synthesis. One approach involves the chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes, affording highly substituted pyridines in a single step. acs.orgnih.gov This method provides an opportunity to install substituents at all five positions (C2 to C6) of the pyridine ring in one pot. acs.org Another innovative rhodium-catalyzed method is the ring expansion of isoxazoles with vinyldiazo compounds to generate highly functionalized pyridines after oxidation. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts offer a cost-effective alternative for constructing pyridine rings. They can mediate the oxidative coupling of oxime acetates with various partners like toluene (B28343) derivatives or benzylamines to form polysubstituted pyridines. acs.org Copper-catalyzed condensation of oxime acetates with α,β-unsaturated ketimines also yields pyridine derivatives under mild conditions with high regioselectivity. nih.gov
| Reaction Type | Metal Catalyst | Key Transformation | Ref |
| C-H Alkenylation/Electrocyclization | Palladium(II) | α,β-Unsaturated oxime + Alkenes → Pyridine | rsc.orgacs.org |
| C-H Activation/Cyclization | Rhodium(III) | α,β-Unsaturated ketoxime + Alkynes → Pyridine | acs.orgnih.gov |
| Oxidative Coupling | Copper(II) | Oxime acetate (B1210297) + Toluene derivative → Pyridine | acs.org |
| Oxidative Annulation | Copper(II) | Cyclic ketone + Propargylamine → Fused Pyridine | acs.org |
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve efficiency compared to conventional heating. organic-chemistry.org This technology has been successfully applied to classical pyridine syntheses.
The Bohlmann-Rahtz pyridine synthesis , which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration, can be performed in a single, high-yielding step under microwave irradiation. youngin.comorganic-chemistry.org The reaction of an enamine with an ethynyl (B1212043) ketone at 170°C under microwave conditions can be completed in as little as 10-20 minutes, a significant improvement over conventional methods. organic-chemistry.org The use of polar solvents like DMSO or the addition of catalysts such as acetic acid can further enhance yields, reaching up to 98%. organic-chemistry.org This method has also been adapted for continuous flow processing. beilstein-journals.orgnih.gov
Similarly, the Hantzsch dihydropyridine (B1217469) synthesis , a multicomponent reaction to form dihydropyridines which can be subsequently oxidized to pyridines, is also significantly accelerated by microwave heating. nih.govcem.com Reactions that might take hours with conventional heating can be completed in minutes, often with higher yields and purities. nih.govtandfonline.com
| Synthesis Name | Key Reactants | Conditions | Advantages | Ref |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Microwave (170°C), 10-20 min | One-pot, rapid, high yield, regioselective | organic-chemistry.orgyoungin.com |
| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Microwave, 3-6 min | Rapid, high yield, solvent-free options | nih.govnih.gov |
Photodecarboxylative Amination and Related Strategies for Carboxylic Acids
Photodecarboxylative amination has emerged as a powerful and modern method for the formation of carbon-nitrogen bonds, offering a direct route from readily available carboxylic acids to valuable amine products. nih.govchemrxiv.org This strategy circumvents the often harsh conditions or pre-functionalization steps required in traditional methods. The core principle involves the generation of an alkyl radical from a carboxylic acid via photocatalyzed decarboxylation, which is then trapped by a nitrogen-based nucleophile.
A prominent approach involves a dual catalytic system that merges photoredox catalysis with transition metal catalysis, often using copper. nih.govprinceton.eduacs.org In a typical cycle, a photocatalyst, upon absorbing light, reaches an excited state with enhanced redox potential. This excited photocatalyst can then oxidize a copper(I)-amido complex, which is formed from the reaction of a copper(I) salt with the amine coupling partner. chemrxiv.org The resulting iridium(II) species is a potent reductant capable of activating the carboxylic acid (often pre-activated as an iodonium (B1229267) salt) to generate a carboxyl radical. nih.govacs.org This radical readily extrudes carbon dioxide to form an alkyl radical. The alkyl radical is then captured by the previously generated copper(II)-amido species. A final reductive elimination step forges the desired C–N bond and regenerates the copper(I) catalyst, completing the catalytic cycle. nih.govchemrxiv.org This methodology is noted for its ability to couple tertiary carbon-bearing carboxylic acids, a transformation that is challenging for traditional SN2-type alkylations. nih.gov
Another innovative strategy involves the direct catalytic photodecarboxylative amination of carboxylic acids using diazirines as electrophilic amination reagents. nih.govchemrxiv.org This method operates under mild conditions and demonstrates broad functional group tolerance, enabling the late-stage functionalization of complex molecules. nih.gov
While specific examples detailing the synthesis of this compound via this method are not prevalent in the reviewed literature, the general applicability to a wide range of carboxylic acids and N-nucleophiles suggests its potential for synthesizing such analogous structures. princeton.edu The reaction conditions are generally mild, often proceeding at room temperature under visible light irradiation.
Table 1: Illustrative Conditions for Photodecarboxylative C-N Coupling
| Parameter | Condition | Source |
| Photocatalyst | Iridium complexes (e.g., Ir(F-Meppy)₂(dtbbpy)PF₆) | nih.govchemrxiv.org |
| Metal Co-catalyst | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | nih.govchemrxiv.org |
| Ligand | Phenanthroline derivatives (e.g., BPhen, dOMe-Phen) | nih.govchemrxiv.org |
| Base | Organic bases (e.g., BTMG) | nih.govchemrxiv.org |
| Light Source | Blue LEDs (e.g., 34 W) | nih.govchemrxiv.org |
| Solvent | Aprotic polar solvents (e.g., DMSO) | acs.org |
| Temperature | Room Temperature | princeton.edu |
| Reaction Time | 5 minutes to 24 hours | princeton.eduacs.org |
This table presents a generalized summary of conditions reported for photodecarboxylative C-N coupling reactions. Specific conditions may vary based on the substrates used.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound, an amphoteric compound containing both a basic secondary amino group and an acidic carboxylic acid group, requires tailored strategies to achieve high purity. The techniques employed leverage the compound's unique physicochemical properties, such as its solubility changes with pH and its potential for zwitterion formation.
Crystallization and Precipitation: This is a primary method for purifying solid organic compounds. For aminopyridine carboxylic acids, pH adjustment is a critical tool. The compound's solubility in aqueous media is highly dependent on pH. In acidic solutions (pH < 2.5), the pyridine nitrogen and the butylamino group are protonated, while in strongly basic solutions, the carboxylic acid is deprotonated to a carboxylate. At its isoelectric point, the compound exists predominantly as a zwitterion, which often exhibits minimal aqueous solubility, facilitating its precipitation. Therefore, careful acidification of a basic solution or basification of an acidic solution to the isoelectric point can induce crystallization or precipitation, separating the product from soluble impurities. nih.gov The resulting solid can then be collected by filtration, washed with an appropriate solvent (e.g., cold water or an organic solvent in which it is insoluble) to remove residual impurities, and dried. nih.gov
Solvent Extraction: Liquid-liquid extraction is used to separate the target compound from reaction byproducts based on differential solubility between two immiscible liquid phases. By manipulating the pH of the aqueous phase, the distribution of this compound can be controlled. For instance, after a reaction, the mixture can be made basic with a reagent like sodium hydroxide to deprotonate the carboxylic acid, making the compound water-soluble and allowing for the removal of non-acidic organic impurities via extraction with an organic solvent. osha.gov Subsequently, the aqueous layer can be acidified to the isoelectric point to precipitate the product. nih.gov
Chromatography: Column chromatography is a highly effective technique for separating compounds with similar polarities. For pyridine-based carboxylic acids, silica (B1680970) gel or alumina (B75360) are common stationary phases. A solvent system, often a gradient of a non-polar solvent (like cyclohexane (B81311) or hexane) and a more polar solvent (like ethyl acetate or methanol), is used to elute the compounds from the column. nih.gov The selection of the eluent system is crucial to achieve good separation between the desired product and any impurities. For instance, a gradient of 0% to 30% ethyl acetate in cyclohexane has been used to purify related dimethyl 3-aminopyridine-2,4-dicarboxylate derivatives. nih.gov
Ion-Exchange Resins: Ion-exchange chromatography can be a valuable tool for purification. Cation-exchange resins (e.g., Dowex® 50XW8, H⁺-form) can be used to capture the basic pyridine compound from a solution. nih.gov After washing the resin to remove neutral and anionic impurities, the product can be eluted with a basic solution. Conversely, anion-exchange resins can capture the molecule via its carboxylic acid group. This technique is particularly useful for removing inorganic salts and other ionic impurities, and for achieving a neutral pH prior to lyophilization to isolate the final product. nih.gov
Table 2: Summary of Purification Techniques for this compound
| Technique | Principle | Application Notes |
| Crystallization | Low solubility of the zwitterionic form at the isoelectric point. | The pH of the solution is adjusted to induce precipitation. The solid is collected by filtration. nih.gov |
| Solvent Extraction | Differential solubility in aqueous and organic phases based on pH. | Used to remove non-polar or non-ionic impurities. The product's location (aqueous vs. organic layer) is controlled by pH. osha.govnih.gov |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Effective for removing closely related impurities. A solvent gradient (e.g., ethyl acetate/cyclohexane) is typically used. nih.gov |
| Ion-Exchange Resin | Reversible binding to a charged solid support. | Useful for desalting and isolating the product from ionic impurities. Can be used to neutralize the product solution before lyophilization. nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 5 Butylamino Pyridine 3 Carboxylic Acid Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-(Butylamino)pyridine-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the pyridine (B92270) ring, the butyl group, the amine, and the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the butylamino group and the electron-withdrawing nature of the carboxylic acid group will have opposing effects on the electron density of the pyridine ring, leading to characteristic shifts for the aromatic protons and carbons.
In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, generally above 10 ppm. chemicalbook.com The N-H proton of the secondary amine would also likely appear as a broad singlet. The protons on the pyridine ring would be observed in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the butyl group would be found in the aliphatic region, with the methylene (B1212753) group attached to the nitrogen being the most deshielded.
The ¹³C NMR spectrum would show signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 165-185 ppm. chemicalbook.com The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the positions of the substituents. The four distinct carbons of the butyl group would be observed in the aliphatic region.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (pyridine) | ~8.5 | s |
| H-4 (pyridine) | ~7.8 | s |
| H-6 (pyridine) | ~8.2 | s |
| -COOH | >10 | br s |
| -NH- | variable | br s |
| -CH₂-N | ~3.2 | t |
| -CH₂-CH₂-N | ~1.6 | m |
| -CH₂-CH₃ | ~1.4 | m |
| -CH₃ | ~0.9 | t |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (pyridine) | ~145 |
| C-3 (pyridine) | ~125 |
| C-4 (pyridine) | ~130 |
| C-5 (pyridine) | ~148 |
| C-6 (pyridine) | ~140 |
| -COOH | ~170 |
| -CH₂-N | ~45 |
| -CH₂-CH₂-N | ~30 |
| -CH₂-CH₃ | ~20 |
| -CH₃ | ~14 |
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the butyl group, this would show correlations between the methyl protons and the adjacent methylene protons, and between the protons of the adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
While this compound itself is not chiral, if a chiral center were present (for instance, if a chiral amine was used in its synthesis), NMR spectroscopy in the presence of chiral solvating agents (CSAs) could be employed to distinguish between enantiomers. CSAs are chiral compounds that form diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate signals in the NMR spectrum. This technique is a powerful tool for determining the enantiomeric excess of a sample without the need for derivatization.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. The carboxylic acid group would give rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which would overlap with the C-H stretching vibrations. researchgate.net The C=O stretching vibration of the carboxylic acid would be a strong, sharp band typically found between 1710 and 1760 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. The spectrum would also show C-H stretching bands for the aromatic ring and the alkyl chain just below and above 3000 cm⁻¹, respectively. The C-N stretching and N-H bending vibrations would be expected in the fingerprint region, along with the characteristic ring vibrations of the substituted pyridine.
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (amine) | 3300-3500 | Moderate |
| C-H stretch (aromatic) | 3000-3100 | Moderate |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C=O stretch (carboxylic acid) | 1710-1760 | Strong |
| C=C and C=N stretch (pyridine ring) | 1450-1600 | Moderate |
| N-H bend (amine) | 1500-1600 | Moderate |
| C-N stretch | 1200-1350 | Moderate |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like the C=O stretch, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the butyl group. hmdb.ca The symmetric stretching of the C=C and C=N bonds in the pyridine ring would also be prominent. hmdb.ca By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved, providing a detailed fingerprint of the molecule. Theoretical and experimental studies on nicotinic acid have shown characteristic Raman bands for the pyridine ring modes which would be perturbed by the butylamino substituent in the target molecule. mdpi.com
Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to readily protonate at either the pyridine nitrogen or the butylamino nitrogen, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the addition of a proton to its monoisotopic mass of 194.11 g/mol . epa.gov
In negative ion mode, deprotonation of the carboxylic acid group would produce the [M-H]⁻ ion. nih.gov The fragmentation of carboxylic acid derivatives in MS is well-documented. libretexts.org For this compound, key fragmentation pathways would likely involve:
Loss of the acidic proton: A peak corresponding to [M-H]⁺ is frequently observed for carboxylic acids. youtube.com
Formation of an acylium ion: Cleavage of the C-C bond between the pyridine ring and the carboxylic group can lead to the formation of a stable acylium ion [R-CO]⁺. libretexts.org
Fragmentation of the butyl chain: The butylamino substituent can undergo characteristic fragmentation, typically involving the loss of alkyl fragments, resulting in peaks separated by 14 mass units (CH₂). libretexts.org
McLafferty rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement can occur, which is a characteristic fragmentation for amides and esters. libretexts.org
A simple method for enhancing detection in LC/ESI-MS involves the pre-column derivatization of carboxylic acids and amines with quaternary nitrogen reagents. nih.gov This process introduces a permanent positive charge, improving ionization efficiency and chromatographic retention.
Table 1: Predicted ESI-MS Data for this compound
| Ion Type | Predicted m/z | Ionization Mode | Notes |
| [M+H]⁺ | 195.11 | Positive | Protonation on pyridine or amino nitrogen. |
| [M-H]⁻ | 193.10 | Negative | Deprotonation of the carboxylic acid. |
| [M+Na]⁺ | 217.10 | Positive | Formation of a sodium adduct. |
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. researchgate.net While a specific crystal structure for this compound is not publicly available, extensive studies on related pyridine carboxylic acid derivatives provide a strong basis for predicting its crystallographic properties. nih.govmdpi.com These studies show that such compounds frequently crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). nih.govmdpi.com
The process involves growing a single crystal of high quality, which is then mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The data is then processed to solve the crystal structure, which involves determining the positions of all atoms within the unit cell. mdpi.com The refinement of the structure leads to precise values for crystallographic parameters.
Table 2: Representative Crystallographic Data for Pyridine Carboxylic Acid Derivatives
| Parameter | Example: Pyridinium-3-carboxylic acid hydrogen squarate hemihydrate rsc.org | Example: (adp)(4-CNpy)₂ mdpi.com |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.123(3) | 6.891(1) |
| b (Å) | 14.987(4) | 7.912(2) |
| c (Å) | 7.998(2) | 16.011(3) |
| α (°) | 90 | 85.54(3) |
| β (°) | 109.58(3) | 81.33(3) |
| γ (°) | 90 | 73.01(3) |
| Volume (ų) | 1142.1(5) | 823.1(3) |
| Z | 4 | 2 |
This table presents data from related compounds to illustrate typical crystallographic parameters.
The crystal packing of pyridine carboxylic acids is dominated by hydrogen bonding. rsc.orgresearchgate.net The presence of both a hydrogen bond donor (carboxylic acid -OH, amino N-H) and acceptors (pyridine N, carbonyl O, amino N) in this compound allows for the formation of a rich and complex network of intermolecular and intramolecular hydrogen bonds.
Intermolecular Hydrogen Bonds:
Carboxylic Acid-Pyridine Synthon: A highly robust and common motif is the hydrogen bond between the carboxylic acid proton and the pyridine nitrogen (O-H···N). This interaction is a cornerstone of crystal engineering with these compounds. acs.orgrsc.org
Carboxylic Acid Dimer: Molecules can form dimers through a pair of O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. rsc.org However, this can compete with the acid-pyridine synthon. rsc.org
Amine-Carbonyl/Carboxylate Interactions: The N-H of the butylamino group can act as a donor to the carbonyl oxygen of the carboxylic acid (N-H···O) of a neighboring molecule. nih.govacs.org
Intramolecular Hydrogen Bonds:
Depending on the conformation of the molecule, an intramolecular hydrogen bond could form between the amino group and the adjacent carbonyl oxygen or between the carboxylic acid proton and the pyridine nitrogen if the compound exists as a zwitterion. iucr.orgnih.gov
These hydrogen bonds, along with weaker C-H···O interactions and π-π stacking of the pyridine rings, assemble the molecules into higher-order supramolecular structures, such as chains, sheets, or three-dimensional frameworks. nih.goviucr.org
Table 3: Common Hydrogen Bond Types in Pyridine Carboxylic Acid Systems
| Donor (D) | Acceptor (A) | Type | Typical Distance (D···A, Å) | Notes |
| O-H (acid) | N (pyridine) | Intermolecular | 2.6 - 2.8 | Strong, highly directional synthon. rsc.org |
| O-H (acid) | O (carbonyl) | Intermolecular | 2.5 - 2.7 | Forms classic acid dimers. nih.gov |
| N-H (amine) | O (carbonyl) | Intermolecular | 2.8 - 3.1 | Connects molecules into chains or layers. nih.govacs.org |
| O-H (acid) | O (carboxylate) | Intramolecular | 2.4 - 2.6 | Often observed in zwitterionic forms. iucr.org |
| C-H (ring/alkyl) | O (carbonyl) | Intermolecular | 3.0 - 3.5 | Weaker interactions that contribute to packing stability. iucr.org |
Polymorphism and Crystal Engineering in Pyridine Carboxylic Acid Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in pyridine carboxylic acid systems. acs.orgrsc.org Different polymorphs arise from variations in molecular packing and/or molecular conformation, which in turn leads to different hydrogen bonding networks. researchgate.net For instance, a compound might exhibit one polymorph characterized by carboxylic acid dimers and another dominated by the acid-pyridine heterosynthon. acs.orgrsc.org
Crystal engineering utilizes the principles of intermolecular interactions to design and synthesize crystalline materials with predictable and desired properties. rsc.org In the context of pyridine carboxylic acids, this involves:
Synthon Competition: Understanding and controlling the competition between different hydrogen bonding motifs (e.g., acid-acid dimer vs. acid-pyridine) is crucial. rsc.orgresearchgate.net Factors like solvent choice, crystallization temperature, and the electronic nature of substituents can influence which synthon is formed.
Co-crystallization: The formation of co-crystals with other molecules (co-formers) is a powerful crystal engineering strategy. mdpi.comrsc.org By selecting co-formers with complementary functional groups, it is possible to create novel hydrogen-bonded assemblies with tailored architectures and properties. For example, co-crystallization with other dicarboxylic acids or pyridine derivatives can lead to complex and predictable supramolecular structures. mdpi.comnih.gov
The study of polymorphism and the application of crystal engineering are vital for controlling the physicochemical properties of the solid state, which is of particular importance in materials science. The versatility of the hydrogen bonding capabilities of this compound makes it an interesting candidate for such studies.
Computational and Theoretical Insights into 5 Butylamino Pyridine 3 Carboxylic Acid Molecular Behavior
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties by solving the Schrödinger equation. wikipedia.org These methods are broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a standard tool for quantum chemical investigations of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. niscpr.res.innih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For 5-(Butylamino)pyridine-3-carboxylic acid, DFT calculations are employed to perform geometry optimization, a process that identifies the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. nih.govmdpi.com
The process begins by proposing an initial structure, and the DFT algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov Once the optimized geometry is obtained, the same DFT framework can be used to calculate the molecule's electronic structure, which includes the distribution of electrons and the energies of the molecular orbitals. niscpr.res.in A popular and widely used functional for such calculations on organic molecules is Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP). niscpr.res.innih.govnih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Carboxylic Acid Derivative using DFT Note: This table presents typical data for a related structure, as specific experimental or calculated values for this compound are not available in the cited literature.
| Parameter | Calculated Value |
|---|---|
| C-C (ring) Bond Length | ~1.39 Å |
| C-N (ring) Bond Length | ~1.34 Å |
| C-C (carboxyl) Bond Length | ~1.51 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.36 Å |
| N-C (amino) Bond Length | ~1.38 Å |
| C-N-C Bond Angle | ~117° |
| O-C=O Bond Angle | ~124° |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles, using only physical constants without incorporating empirical data. wikipedia.org These methods aim to solve the electronic Schrödinger equation directly. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational approximation but does not fully account for electron correlation. chemeurope.com
More advanced and accurate ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the Hartree-Fock result to include electron correlation effects, leading to more precise predictions of electronic properties. wikipedia.orgrsc.org While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT might not be reliable. chemeurope.com They can be used to accurately predict properties like electron densities, molecular structures, and energies for organic molecules. wikipedia.orgtandfonline.com
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the functional (for DFT) and the basis set. youtube.com A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets provide a more accurate description of the electron distribution but significantly increase the computational time. youtube.comyoutube.com
For molecules like this compound, which contain carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used. niscpr.res.inyoutube.com The "(d,p)" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals and are important for accurately modeling bonding, especially in systems with heteroatoms and hydrogen bonds. youtube.comyoutube.com
The choice of functional in DFT is equally crucial. The B3LYP hybrid functional is a popular choice for organic molecules as it often provides a good compromise between accuracy and computational efficiency. niscpr.res.innih.gov For specific properties or systems, other functionals may be more appropriate. youtube.com Validation of the chosen method involves comparing calculated results with experimental data where available or with results from higher-level, more computationally expensive calculations. For example, calculated vibrational frequencies can be compared with experimental IR spectra, or geometric parameters can be compared with X-ray crystallography data. mdpi.com
Analysis of Electronic Properties
Once the electronic structure is calculated, several key properties can be analyzed to understand the molecule's reactivity and intermolecular interactions.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. emerginginvestigators.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govemerginginvestigators.org A large Egap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org A small Egap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich butylamino group and the pyridine ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. The HOMO-LUMO gap for many organic molecules falls within the range of 3 to 10 eV. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies and Related Properties Note: These values are illustrative and represent a typical range for similar organic compounds as calculated by DFT/B3LYP methods. niscpr.res.innih.govscirp.org
| Quantum Chemical Property | Typical Value (eV) | Interpretation |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 to -5.5 | Indicates electron-donating ability |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.0 to -1.0 | Indicates electron-accepting ability |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 to 5.0 | Correlates with chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. physchemres.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. physchemres.org These are often found around electronegative atoms like oxygen or nitrogen. For this compound, the most negative regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. researchgate.net
Regions of positive electrostatic potential (colored blue) correspond to areas of low electron density and are prone to nucleophilic attack. physchemres.org These are typically found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydrogen on the amino group. The MEP map provides a comprehensive picture of the molecule's polarity and its potential sites for non-covalent interactions, such as hydrogen bonding. researchgate.net
Natural Population Analysis (NPA) and Mulliken Charge Distribution
Understanding the distribution of electron density within a molecule is fundamental to predicting its chemical reactivity and intermolecular interactions. Natural Population Analysis (NPA) and Mulliken population analysis are two common methods used to assign partial charges to individual atoms in a molecule, offering a simplified yet insightful picture of the electronic landscape.
Mulliken Population Analysis is a method that partitions the total electron population among the atoms of a molecule. It is computationally straightforward but is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results.
Natural Population Analysis (NPA) , in contrast, is based on the concept of Natural Bond Orbitals (NBOs) and provides a more robust and less basis-set-dependent description of atomic charges. NPA calculates charges by summing the electron densities of the Natural Atomic Orbitals (NAOs) associated with each atom. This method generally gives a more chemically intuitive picture of electron distribution, especially in molecules with significant ionic character.
For this compound, these analyses would reveal the electronic effects of the substituent groups on the pyridine ring. The electronegative oxygen atoms of the carboxylic acid group are expected to carry significant negative charges, while the acidic proton will be electropositive. The nitrogen atom in the pyridine ring and the nitrogen of the butylamino group will also exhibit negative charges due to their lone pairs of electrons. The butyl chain, being an electron-donating group, will influence the charge distribution on the amino nitrogen and the pyridine ring.
An illustrative table of calculated atomic charges for key atoms in this compound, as would be derived from NPA and Mulliken analyses, is presented below. Note that the exact values would depend on the level of theory and basis set employed in the calculation.
Interactive Data Table: Illustrative Atomic Charges
| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |
| O (carbonyl) | -0.55 | -0.65 |
| O (hydroxyl) | -0.60 | -0.70 |
| H (hydroxyl) | +0.45 | +0.50 |
| N (pyridine) | -0.40 | -0.50 |
| N (amino) | -0.70 | -0.85 |
| C (carboxyl) | +0.65 | +0.75 |
| C (amino-bound) | +0.10 | +0.05 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more familiar, localized Lewis structure representation of chemical bonding. This analysis provides valuable insights into bonding interactions, electron delocalization, and hyperconjugative effects within a molecule.
The NBO method identifies localized "natural" orbitals, which include core orbitals, lone pairs (LP), bonding orbitals (σ or π), and antibonding orbitals (σ* or π*). A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified using second-order perturbation theory, providing a measure of the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to a vacant acceptor NBO.
In this compound, NBO analysis would elucidate several key features:
Hybridization and Bonding: It would detail the hybridization of each atom and the composition of the bonding orbitals, such as the σ and π bonds within the pyridine ring and the C=O and C-O bonds of the carboxylic acid group.
Lone Pair Characterization: The analysis would describe the lone pair orbitals on the nitrogen and oxygen atoms, which are crucial for understanding the molecule's hydrogen bonding capabilities.
Intramolecular Charge Transfer: Significant delocalization interactions would likely be identified. For example, the interaction between the lone pair of the amino nitrogen (LP(N)) and the π* antibonding orbitals of the pyridine ring would indicate electron donation from the butylamino group to the ring. Similarly, delocalization from the pyridine ring's π orbitals to the π* orbital of the carbonyl group would also be expected.
An illustrative table summarizing potential key donor-acceptor interactions and their stabilization energies for this compound is provided below.
Interactive Data Table: Illustrative NBO Analysis - Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N-amino) | π* (C-C of pyridine) | 15.2 | Hyperconjugation (p-π) |
| π (C=C of pyridine) | π* (C=O of carboxyl) | 8.5 | Conjugation |
| LP (O-carbonyl) | σ* (C-C of ring) | 2.1 | Hyperconjugation |
| σ (C-H of butyl) | σ* (N-C of amino) | 1.8 | Hyperconjugation |
Conformational Analysis and Potential Energy Surfaces of this compound
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers for conversion between them.
This is typically achieved by calculating the potential energy surface (PES) of the molecule. A PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically varying key dihedral angles (torsion angles), such as those around the C-N bond of the butylamino group and the C-C bond connecting the carboxylic acid to the pyridine ring, a map of the conformational landscape can be generated.
For this compound, conformational analysis would reveal:
Low-Energy Conformers: The calculations would identify the most stable conformers. The orientation of the butyl group (e.g., extended or folded) and the orientation of the carboxylic acid group relative to the pyridine ring would be key determinants of conformational preference. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the pyridine nitrogen, could significantly stabilize certain conformations.
Rotational Barriers: The PES would show the energy barriers that must be overcome for rotation around single bonds. This information is crucial for understanding the molecule's flexibility and the rate of interconversion between different conformers at a given temperature.
The results of such an analysis are often visualized as 1D plots of energy versus a single dihedral angle or 2D contour plots for two dihedral angles, highlighting the energy minima (stable conformers) and saddle points (transition states).
Investigation of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions are the primary forces that govern how molecules of this compound recognize and assemble with each other in the solid state, leading to the formation of specific crystal structures. Understanding these interactions is vital for crystal engineering and predicting the physicochemical properties of the material.
Detailed Characterization of Hydrogen Bonding Interactions (O-H...N, N-H...N, C-H...O, C-H...π)
Hydrogen bonds are among the strongest and most directional non-covalent interactions. Due to the presence of multiple hydrogen bond donors (-OH and -NH) and acceptors (pyridine N, amino N, and carboxyl O), this compound is capable of forming a rich network of hydrogen bonds.
O-H...N: A strong and highly probable interaction involves the carboxylic acid's hydroxyl group donating its proton to the nitrogen atom of the pyridine ring of an adjacent molecule. This is a classic and robust interaction in pyridine carboxylic acids. orgchemres.orgresearchgate.net
N-H...N: The amino group's hydrogen can act as a donor to either the pyridine nitrogen or the amino nitrogen of a neighboring molecule, leading to the formation of chains or dimers.
C-H...O: Weaker C-H...O hydrogen bonds can also play a significant role in crystal packing. The hydrogens on the pyridine ring and the butyl chain can interact with the oxygen atoms of the carboxylic acid group.
These interactions can be characterized by their geometric parameters (distance and angle) and their energetic contributions, often calculated using theoretical methods.
Pi-Stacking (π-π) Interactions in Pyridine-Based Systems
The aromatic pyridine ring of this compound can participate in π-stacking interactions. nih.govresearchgate.net These interactions arise from the attractive, non-covalent forces between aromatic rings. In pyridine-based systems, these interactions are influenced by the electron-deficient nature of the ring due to the electronegative nitrogen atom. The stacking can occur in various geometries, including face-to-face (sandwich) and offset-stacked arrangements, with the latter often being more favorable due to reduced electrostatic repulsion. These interactions, while generally weaker than strong hydrogen bonds, are crucial in directing the three-dimensional arrangement of molecules in the crystal.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
The Hirshfeld surface can be summarized into a 2D "fingerprint plot," which plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). This plot provides a quantitative summary of the types of intermolecular contacts and their relative prevalence.
Interactive Data Table: Illustrative Hirshfeld Surface Contact Percentages
| Contact Type | Contribution (%) | Description |
| H···H | 45.0% | Represents the large proportion of hydrogen atoms on the molecular surface. |
| O···H / H···O | 25.5% | Corresponds to the strong O-H...N and weaker C-H...O hydrogen bonds. |
| N···H / H···N | 18.0% | Represents N-H...N and C-H...N hydrogen bonds. |
| C···H / H···C | 8.5% | Includes C-H...π interactions and general van der Waals contacts. |
| C···C | 2.0% | Indicates the presence of π-π stacking interactions. |
| Other | 1.0% | Minor contributions from other contact types. |
These computational tools collectively provide a detailed and multi-faceted understanding of the molecular behavior of this compound, from its intrinsic electronic structure to the complex interplay of forces that govern its self-assembly.
Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis
The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a rigorous framework for analyzing the electron density of a molecule to define chemical bonds and interatomic interactions. This methodology allows for the characterization of intramolecular and intermolecular interactions that govern the structure and stability of this compound. Key to this analysis is the identification of bond critical points (BCPs), which reveal the nature of chemical bonds. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between covalent bonds and weaker noncovalent interactions.
Complementing QTAIM, Noncovalent Interaction (NCI) plot analysis provides a visual representation of noncovalent interactions in real space. This technique is particularly useful for identifying and characterizing hydrogen bonds, van der Waals forces, and steric repulsions. In the context of this compound, NCI plots would likely reveal intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the butylamino group, as well as intermolecular hydrogen bonding forming dimers between the carboxylic acid moieties. These interactions are crucial in determining the compound's crystal packing and its behavior in different environments. The NCI plot would visualize these interactions as distinct surfaces, with the color coding indicating the strength of the interaction, from strong, attractive interactions (blue) to weak, van der Waals interactions (green) and repulsive, steric clashes (red).
Table 1: Illustrative QTAIM Parameters for Characterizing Interactions in this compound
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |
| Intramolecular H-bond (NH···O=C) | Low to Medium | Positive | Closed-shell interaction, indicative of a hydrogen bond. |
| Intermolecular H-bond (O-H···N) | Medium | Positive | Stronger closed-shell interaction, typical for carboxylic acid dimers. |
| van der Waals contacts | Very Low | Positive | Weak, non-bonding interactions. |
Note: The values in this table are illustrative and represent typical ranges for the specified interactions. Actual calculated values would require a specific computational study on this compound.
Solvation Effects and Acid-Base Equilibria of this compound
The behavior of this compound in solution is significantly influenced by solvation effects, which can be modeled computationally. The presence of both a basic butylamino group and an acidic carboxylic acid group means that the molecule's charge state is highly dependent on the pH of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the solvent environment and predict how it affects the molecule's geometry and electronic structure.
Acid-base equilibria are central to the chemical nature of this compound. The pKa values for the protonation of the pyridine nitrogen and the butylamino group, as well as the deprotonation of the carboxylic acid, can be estimated using computational methods. These calculations typically involve determining the Gibbs free energy change for the respective proton transfer reactions in a simulated solvent environment. The equilibrium will favor the species that is most stabilized by the solvent. For instance, in aqueous solution, the zwitterionic form, where the carboxylic acid is deprotonated and one of the nitrogen atoms is protonated, may be a significant species. The study of related pyridine carboxylic acids has shown that the position of substituents significantly influences their reactivity and acidity in different solvents researchgate.netresearchgate.net.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are instrumental in assigning the peaks in experimental NMR spectra and can help in confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the C=O stretch of the carboxylic acid, the N-H stretch of the amino group, and various vibrations of the pyridine ring. Studies on similar pyridine carboxylic acids have successfully used DFT calculations to assign vibrational modes bohrium.comresearchgate.net.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max_) in the UV-Vis spectrum. This information provides insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-9.0, Butyl protons: 0.9-3.5 |
| ¹³C NMR | Chemical Shift (ppm) | Carboxylic carbon: ~170, Aromatic carbons: 120-150 |
| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1700, N-H stretch: ~3300 |
| UV-Vis | λ_max (nm) | ~280 |
Note: These are representative values based on typical functional group absorptions and require specific computational studies for accurate prediction for this molecule.
Global Reactivity Parameters and Chemical Hardness/Softness Evaluation
Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the chemical reactivity of this compound. These parameters, including chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are calculated using the principles of conceptual DFT.
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.
Global Electrophilicity (ω): Quantifies the ability of the molecule to accept electrons.
The evaluation of chemical hardness and softness (the reciprocal of hardness) helps in understanding the molecule's stability and reactivity profile. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. These parameters are crucial for predicting how this compound will interact with other chemical species.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational stability of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic trajectories and provide insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be used to:
Explore the conformational landscape of the flexible butyl chain.
Study the dynamics of intra- and intermolecular hydrogen bonds.
Simulate the behavior of the molecule in different solvents to understand solvation dynamics.
Investigate its stability at different temperatures.
Mechanistic Studies of Chemical Reactions Involving 5 Butylamino Pyridine 3 Carboxylic Acid
Reaction Kinetics and Pathway Elucidation for Synthetic Transformations
The synthesis of quinoline-4-carboxylic acid derivatives through a three-component Doebner reaction, which involves an aniline (B41778), an aldehyde, and pyruvic acid, offers insights into reaction pathways that may be analogous to transformations involving substituted aminopyridines like 5-(Butylamino)pyridine-3-carboxylic acid. In this reaction, it is understood that pyruvic acid reacts with an imine (formed from the aniline and aldehyde) to create an intermediate, which then dehydrates to a dihydroquinoline. A key mechanistic step is the hydrogen transfer between the dihydroquinoline and the imine, which leads to the final oxidized quinoline (B57606) product. nih.gov Optimization of this type of reaction has shown that the slow, dropwise addition of pyruvic acid can improve yields by minimizing its decomposition at higher temperatures and reducing the formation of impurities. nih.gov
Furthermore, the synthesis of pyrazolo[3,4-b]quinolinones has been achieved using pyridine (B92270) carboxylic acids as catalysts. The reaction of substituted aldehydes, cyclic 1,3-diones, and 5-amino-pyrazole derivatives proceeds rapidly, often within minutes. The electronic nature of the substituents on the aromatic aldehyde was observed to affect the reactivity of the substrate. rsc.org This suggests that for transformations involving this compound, the electron-donating nature of the butylamino group would likely influence reaction rates and pathways.
In the context of functionalizing pyridines, a temporary de-aromatization strategy has been developed to introduce various functional groups into the meta-position. This process involves reversing the electronic properties of the pyridine ring to form a stable dienamine intermediate. This intermediate can then react with a high degree of selectivity. The functionalized dienamine is subsequently re-aromatized under acidic conditions. uni-muenster.de This approach highlights a potential pathway for modifying the pyridine ring of this compound.
The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been accomplished using potassium carbonate in toluene (B28343). researchgate.net While this specific example involves a pyridone, it points to potential decarboxylation strategies for pyridine carboxylic acids, a reaction that can be a key step in synthetic sequences. The kinetics and pathway of such a reaction would be influenced by the substituents on the pyridine ring.
Below is an interactive data table summarizing the impact of catalysts on the synthesis of pyrazolo[3,4-b]quinolinones, a reaction analogous to potential transformations of this compound.
| Catalyst | Reaction Time | Yield (%) |
| Pyridine-2-carboxylic acid (P2CA) | 5 min | 98 |
| Acetic acid | > 10 min | Lower |
| Ferric chloride | > 10 min | Lower |
| Betaine-oxalic acid | > 10 min | Lower |
| Betaine-succinic acid | > 10 min | Lower |
This table is based on data for a related reaction and is for illustrative purposes. rsc.org
Detailed Investigation of Catalytic Cycles and Intermediates
Catalytic processes are fundamental to many chemical transformations. In the context of pyridine carboxylic acids, various catalytic systems have been investigated. For instance, the production of pyridine carboxylic acid amides from pyridine nitriles can be achieved through catalytic hydration using a solid heterogeneous catalyst. This process allows for the effective utilization and recycling of the catalytic components. google.com
The functionalization of pyridines often requires catalytic activation. A notable strategy involves the temporary de-aromatization of the pyridine ring to form a stable dienamine intermediate. This process effectively reverses the electronic properties of the ring, allowing for selective functionalization at the meta-position. The functionalized dienamine intermediates can then be easily re-aromatized under acidic conditions to yield the desired substituted pyridine. This method has been successfully applied to introduce a variety of functional groups, including medically relevant ones like trifluoromethyl and halogen groups. uni-muenster.de
In the synthesis of pyrazolo[3,4-b]quinolinones, pyridine-2-carboxylic acid (P2CA) has been shown to be an effective catalyst. The proposed mechanism involves the activation of the reactants by the catalyst, facilitating the multi-component reaction. The catalyst can be recycled and reused for several cycles, highlighting the efficiency of the catalytic process. rsc.org
The direct catalytic vapor-phase oxidation of alkylpyridines to pyridine carboxylic acids is another important industrial process. Vanadium oxide-based catalysts, often supported on titanium dioxide, are commonly used. The reaction is typically carried out at high temperatures in a fixed-bed, fluidized-bed, or moving-bed reactor. google.com The catalytic cycle in these reactions involves the adsorption of the alkylpyridine onto the catalyst surface, oxidation, and subsequent desorption of the pyridine carboxylic acid product.
A study on the regioselective functionalization of 3,5-dibromopyridine (B18299) derivatives utilized a bromine-magnesium exchange reaction with iso-PrMgCl·LiCl. The presence of a tosyloxy group at the 2-position directed the regioselectivity of the exchange, leading to the formation of a functionalized pyridylmagnesium reagent at the 3-position. This intermediate then reacts with various electrophiles. rsc.org This highlights the role of directing groups in controlling the regioselectivity of catalytic reactions involving substituted pyridines.
Proton Transfer Dynamics and Tautomeric Equilibria in Pyridine Carboxylic Acids
Proton transfer is a fundamental process in the chemistry of pyridine carboxylic acids, influencing their reactivity and physical properties. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group allows for intramolecular and intermolecular proton transfer events. The extent of proton transfer can be influenced by the molecular environment, such as the solvent polarity and the formation of molecular aggregates. rsc.org
In hydrogen-bonded systems of pyridine derivatives with carboxylic acids, the formation of a salt or a neutral co-crystal can be predicted by the difference in pKa values (ΔpKa) between the protonated base and the acid. A ΔpKa greater than 2-3 typically favors salt formation, indicating a complete proton transfer, while a smaller ΔpKa suggests the formation of a neutral co-crystal with a shared proton. ugd.edu.mk
For aminopyridines, tautomerism is a key consideration. 2-Aminopyridine, for example, can exist in both the amino and imino forms. The aromaticity of the pyridine ring plays a significant role in determining the favored tautomer. The amino form, where the pyridine ring is aromatic, is generally more stable. youtube.com In the case of this compound, the butylamino group is at the 5-position, and the tautomeric equilibrium would involve proton transfer between the exocyclic amino group and the ring nitrogen.
Quantum chemistry calculations on 4-pyridone-3-carboxylic acid have shown that intermolecular double-proton transfer can occur in dimers. The barrier for this intermolecular process is lower than for the corresponding intramolecular proton transfer, indicating a cooperative effect. The application of an external electric field can significantly influence the rate and direction of this double-proton transfer. mdpi.com
The study of cocrystals of sulfamethazine (B1682506) with carboxylic acids has revealed the coexistence of different tautomeric forms of sulfamethazine (amidine and imidine) within the same crystal structure. This highlights the subtle energetic balance that can exist between different tautomers in the solid state. acs.org For this compound, similar considerations of tautomeric equilibria would be relevant, particularly in the solid state and in different solvent environments.
Stereochemical Control and Mechanism-Dependent Selectivity in Transformations
Controlling the three-dimensional arrangement of atoms (stereochemistry) during a chemical reaction is a critical aspect of modern organic synthesis. For reactions involving pyridine derivatives, achieving high levels of stereochemical control often relies on the use of chiral catalysts or auxiliaries.
In the context of haloamination reactions of alkenes, significant progress has been made in developing stereoselective methods. The use of chiral catalysts has enabled the synthesis of haloamines with high enantioselectivity. For example, a palladium-catalyzed enantioselective chloroamination of alkenes using a chiral pyridine-oxazoline (Pyox) ligand has been reported to produce 3-chloropiperidines in high yields and excellent enantioselectivity. mdpi.com This demonstrates how chiral ligands coordinating to a metal catalyst can effectively control the stereochemical outcome of a reaction.
The principle of using internal functionality to control stereochemistry has been demonstrated in the self-assembly of Fe(II)-iminopyridine complexes. By introducing large, achiral groups into the interior of the self-assembled cage, complete diastereocontrol can be achieved. The steric strain imposed by these internal groups dictates the stereochemical preference of the assembly process. nih.gov
The regioselectivity of reactions involving substituted pyridines is also a crucial factor. For instance, the regioselective hydroxylation of pyridine carboxylic acids at the C2 position has been achieved using a bacterial strain. This enzymatic transformation demonstrates high selectivity for the position adjacent to the ring nitrogen and the carboxyl group. nih.gov
In the functionalization of trisubstituted pyridines, a tosyloxy group at the 2-position of a 3,5-dibromopyridine derivative was used to direct a highly regioselective bromine-magnesium exchange reaction to the 3-position. The resulting pyridylmagnesium intermediate then reacted with various electrophiles, demonstrating mechanism-dependent selectivity. rsc.org
Chemical Biology and Material Science Applications of 5 Butylamino Pyridine 3 Carboxylic Acid and Its Derivatives
Structure-Activity Relationship (SAR) Studies in Chemical Designnih.govnih.govnih.gov
Design and Synthesis of 5-(Butylamino)pyridine-3-carboxylic acid Analogs for Chemical Explorationnih.govnih.govnih.gov
The design and synthesis of analogs of this compound are driven by the need to explore chemical space and identify compounds with improved characteristics. Synthetic strategies often involve multi-step sequences to introduce a variety of substituents at different positions of the pyridine (B92270) ring. nih.govnih.gov For instance, a common approach involves the late-stage introduction of substituents onto a pre-formed pyridine core, often utilizing palladium-catalyzed cross-coupling reactions. nih.gov This allows for the efficient generation of a library of analogs with diverse chemical functionalities. nih.gov
The synthesis of related pyridine-3-carboxamide (B1143946) analogs has been achieved through a multistep process, highlighting the modular nature of assembling these scaffolds. nih.gov Similarly, the synthesis of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, which share the aminopyridine carboxylic acid motif, has been accomplished through strategies that allow for the late-stage diversification of substituents on the aromatic ring. nih.govnih.gov
Table 1: Examples of Synthetic Strategies for Pyridine Carboxylic Acid Derivatives
| Starting Material | Key Reaction | Product Class | Reference |
| 2-amino-4-phenyl thiazoles and nicotinic acids | Pharmacophore hybridization | N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | nih.gov |
| Bromo precursors of chromeno[2,3-b]pyridines | Palladium-catalyzed cross-coupling | Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives | nih.gov |
| Various carboxylic acids and amines/alcohols | Condensation with pyridine-3-carboxylic anhydride (B1165640) (3-PCA) | Carboxamides and carboxylic esters | oup.com |
Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions
The nature and position of substituents on the pyridine ring of this compound and its derivatives have a profound impact on their chemical reactivity and biological interactions. nih.govnih.gov The electron-withdrawing or electron-donating properties of substituents can alter the electron density of the pyridine ring, influencing its ability to participate in hydrogen bonding, π-π stacking, and other interactions with biological targets. nih.govnih.gov
For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic effects of substituents on the phenyl ring were found to be critical for their biological activity. nih.gov Similarly, for inhibitors of the inflammatory kinases TBK1 and IKKε based on a 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold, the introduction of different substituents on the A-ring led to analogs with enhanced potency and selectivity. nih.govnih.gov The replacement of the carboxylic acid group with bioisosteres has also been shown to improve the potency of certain inhibitors. nih.gov
The position of substituents is also crucial. A review of pyridine-containing pharmaceuticals revealed a tendency for substitution at the 2, 3, and 5-positions of the pyridine ring, highlighting the importance of these positions in modulating biological activity. nih.gov
Rational Ligand Design and Pharmacophore Development Utilizing the this compound Scaffoldnih.govnih.govnih.govmdpi.com
The this compound scaffold serves as a valuable starting point for rational ligand design and pharmacophore development. nih.govnih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridine carboxylic acid core can be considered a key pharmacophore for various biological targets, including enzymes and receptors. mdpi.commdpi.com
Rational design strategies often involve identifying a lead compound, such as a natural product or a hit from a screening campaign, and then systematically modifying its structure to improve its affinity, selectivity, and pharmacokinetic properties. mdpi.comrsc.org The pyridine carboxylic acid framework provides a rigid and synthetically accessible core that can be readily functionalized to explore interactions with a target protein. nih.gov
Molecular Docking and Virtual Screening Methodologies for Target Interactionsnih.govnih.gov
Molecular docking and virtual screening are powerful computational tools used in drug discovery to predict the binding orientation and affinity of small molecules to a target protein. nih.govnih.gov These methods are widely used to screen large libraries of compounds and prioritize candidates for experimental testing. nih.gov
In the context of pyridine carboxylic acid derivatives, molecular docking can be used to understand how these molecules interact with the active site of an enzyme or the binding pocket of a receptor. nih.govnih.gov For example, docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to this compound, were used to identify potential inhibitors of human thymidylate synthase. nih.gov These studies revealed key interactions between the ligands and the catalytic residues of the enzyme. nih.gov
Virtual screening of databases containing pyridine carboxylic acid derivatives can also be employed to identify novel hits for a particular target. nih.gov This approach, combined with pharmacophore modeling, allows for the efficient exploration of chemical space and the identification of compounds with the desired structural features for binding. nih.gov
Table 2: Application of Molecular Docking in the Study of Pyridine Derivatives
| Compound Class | Target Protein | Key Findings | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Human thymidylate synthase | Identified ligands with better interactions and docking scores than a standard drug. | nih.gov |
| 1,3,4-Oxadiazole derivatives of pyridine-3-carboxamide | Not specified | Correlated binding mode with biological activity. | nih.gov |
| 5-O-Benzoylpinostrobin derivatives | Cyclooxygenase-2 (COX-2) | Identified derivatives with high affinity for the COX-2 receptor. | nih.gov |
Mechanistic Enzymology and Enzyme Inhibition Studies with Pyridine Carboxylic Acid Derivativesnih.govnih.govresearchgate.netresearchgate.netmdpi.comacs.org
Pyridine carboxylic acid derivatives have been extensively studied as enzyme inhibitors, targeting a wide range of enzymes involved in various physiological and pathological processes. nih.govnih.gov Mechanistic enzymology aims to understand the detailed chemical steps of an enzyme-catalyzed reaction and how inhibitors interfere with this process. utexas.edu
The structural features of pyridine carboxylic acids, including the nitrogen atom in the pyridine ring and the carboxylic acid group, contribute to their ability to bind to enzyme active sites. nih.gov The pyridine ring can engage in π-π stacking and hydrogen bonding interactions, while the carboxylate can coordinate with metal ions or form salt bridges with basic amino acid residues. nih.gov
Modes of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive, Mechanism-Based)libretexts.orgcnr.it
Enzyme inhibitors can be classified based on their mechanism of action. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. libretexts.orgwikipedia.org
Competitive Inhibition: The inhibitor binds to the same active site as the substrate, competing for binding. The inhibition can be overcome by increasing the substrate concentration. libretexts.org
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. Increasing substrate concentration does not overcome this type of inhibition. libretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. libretexts.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. cnr.it
Irreversible inhibitors, in contrast, typically form a covalent bond with the enzyme, leading to permanent inactivation. wikipedia.org
Studies on pyridine carboxylic acid derivatives have revealed various modes of enzyme inhibition. For example, a study on inhibitors of the parasite cysteine protease cruzain showed that different analogs within the same series could act via divergent modes of inhibition, including competitive inhibition and colloidal aggregation, depending on the assay conditions. docking.org This highlights the importance of careful mechanistic studies to correctly interpret structure-activity relationships.
Investigating Specific Enzyme Targets and Their Inhibition Mechanisms
Derivatives of pyridine-3-carboxylic acid have been identified as potent inhibitors of a diverse array of enzymes, a property attributed to their structural features that facilitate interactions with enzyme active sites. nih.gov The pyridine nitrogen and the carboxylic acid group are key to forming hydrogen bonds and coordinating with metal ions, which is a common mechanism for enzyme inhibition. nih.govnih.gov
While specific studies on this compound are limited, the broader class of pyridine carboxylic acid derivatives has been shown to target several important enzyme families:
Kinases: The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are crucial in inflammatory pathways linked to obesity. Amlexanox, a complex derivative of pyridine-3-carboxylic acid, has been identified as an inhibitor of these kinases. dntb.gov.ua The inhibition mechanism involves the amino-pyridine portion of the molecule binding to the kinase hinge region in a typical Type I, DFG-in binding mode. dntb.gov.ua
Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes. Pyridine-3-sulfonamide derivatives have been explored as CA inhibitors. The inhibition mechanism relies on the sulfonamide group coordinating to the zinc ion in the enzyme's active site. arxiv.org
Cyclooxygenases (COX): Nicotinic acid (pyridine-3-carboxylic acid) derivatives are known to inhibit COX-1 and COX-2, enzymes involved in inflammation. This inhibitory action is central to the anti-inflammatory effects of drugs like Niflumic acid and Flunixin. nih.govnih.gov
Other Enzymes: The versatility of the pyridine carboxylic acid scaffold has led to its investigation as an inhibitor for a wide range of other enzymes, including urease, synthase, tyrosinase, and histone demethylases. nih.gov
The butylamino substituent at the 5-position of the core compound could further enhance inhibitory activity by providing additional hydrophobic interactions within the enzyme's binding pocket, potentially leading to improved potency and selectivity.
Molecular Basis of Enzyme-Inhibitor Interactions and Binding Affinities
The efficacy of enzyme inhibitors derived from pyridine-3-carboxylic acid is rooted in their specific molecular interactions with the target protein, which dictates their binding affinity.
Hydrogen Bonding and Metal Coordination: A recurring theme in the interaction of these inhibitors is the crucial role of the pyridine ring nitrogen and the carboxylic acid group. For instance, in the inhibition of TBK1 by amlexanox, the C-3 carboxylic acid forms a key interaction with the threonine 156 residue in the enzyme's active site. dntb.gov.ua In carbonic anhydrase inhibitors, the sulfonamide moiety, often attached to a pyridine scaffold, directly coordinates with the catalytic zinc ion. arxiv.org
Hydrophobic and π-π Stacking Interactions: The aromatic pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, enhancing binding affinity. nih.gov Substituents on the pyridine ring, such as the butylamino group in this compound, can engage in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.
The binding affinities, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki), quantify the potency of these inhibitors.
| Derivative Class | Target Enzyme | Binding Affinity (IC₅₀/Ki) | Key Interactions |
| Chromeno[2,3-b]pyridine-3-carboxylic acids | TBK1 | IC₅₀ as low as 210 nM | Amino-pyridine binds to kinase hinge; C-3 carboxylate interacts with Thr156. dntb.gov.ua |
| Chromeno[2,3-b]pyridine-3-carboxylic acids | IKKε | IC₅₀ as low as 210 nM | Similar to TBK1 binding. dntb.gov.ua |
| Nicotinic acid derivatives | COX-2 | Highly potent and selective | Inhibition of prostaglandin (B15479496) biosynthesis. nih.govnih.gov |
| Pyridine-2-carboxamidonetropsin | DNA Minor Groove | Ki ≈ 2.7 x 10⁵ M⁻¹ | Forms a 2:1 peptide-DNA complex. sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Docking studies and X-ray crystallography have been instrumental in elucidating these interactions at an atomic level, guiding the rational design of more potent and selective inhibitors based on the pyridine-3-carboxylic acid scaffold.
Coordination Chemistry and Metal Complexation with Pyridine-3-carboxylic acid Ligands
The pyridine-3-carboxylic acid framework, possessing both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group, is an excellent ligand for coordinating with a wide range of metal ions. mdpi.com This ability to form stable metal complexes is fundamental to its applications in materials science and catalysis.
The coordination can occur through the pyridine nitrogen, the carboxylate oxygen atoms, or both, leading to various coordination modes, including monodentate, bidentate, and bridging modes. This versatility allows for the construction of diverse supramolecular architectures, from simple mononuclear complexes to intricate coordination polymers. rsc.orgmdpi.com
Examples of metal complexes with pyridine-carboxylic acid ligands include:
Manganese(II) and Uranium(IV): Pyridine-3-carboxylic acid has been shown to form complexes with Mn(II) and U(IV), demonstrating its ability to coordinate with both transition metals and actinides. rsc.org
Gallium(III): Pyridine dicarboxylic acids form stable complexes with Ga(III), where the ligands can act as O,N,O-tridentate chelators, resulting in distorted octahedral geometries around the metal center. mdpi.com
d-block Metals (Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺): Pyridine-3,5-dicarboxylic acid reacts with various bipositive d-metal ions to form a plethora of coordination compounds with dimensionalities ranging from 0D (binuclear complexes) to 3D polymers. researchgate.net
The specific geometry of the resulting metal complex is influenced by several factors, including the metal ion's coordination preference, the presence of other ligands, and the reaction conditions. Common geometries observed for transition metal pyridine complexes include octahedral and tetrahedral. mdpi.com
| Metal Ion | Ligand | Resulting Structure Type |
| Cd²⁺ | Pyridine-3,5-dicarboxylic acid | 3D Coordination Polymer researchgate.net |
| Zn²⁺ | Pyridine-3,5-dicarboxylic acid | 2D and 3D Coordination Polymers researchgate.net |
| Co²⁺ | Pyridine-3,5-dicarboxylic acid | 2D Coordination Polymer researchgate.net |
| Cu²⁺ | Pyridine-3,5-dicarboxylic acid | Chain Polymer (1D) researchgate.net |
| Mn²⁺ | Pyridine-3,5-dicarboxylic acid | 3D Coordination Polymer researchgate.net |
| Ga³⁺ | Pyridine-2,6-dicarboxylic acid | Dinuclear complex with octahedral geometry mdpi.com |
This table is interactive. Click on the headers to sort the data.
The butylamino group in this compound can influence the electronic properties of the pyridine ring, potentially modifying the coordination strength and the properties of the resulting metal complexes.
Applications in Advanced Materials Science
The ability of this compound and its derivatives to act as versatile ligands for metal ions has paved the way for their use in the design and synthesis of advanced materials with tailored properties.
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The pyridine-carboxylic acid motif is an excellent candidate for a linker in MOF synthesis due to its rigid structure and multiple coordination sites.
Pyridine-3,5-dicarboxylic acid, a close analogue of the core compound, has been extensively used to construct MOFs with various metal ions, including Cd(II), Zn(II), Co(II), and Ni(II). pku.edu.cnresearchgate.net These reactions, often carried out under solvothermal conditions, have yielded a rich variety of structures, from two-dimensional (2D) layered polymers to complex three-dimensional (3D) frameworks. researchgate.net
The structure and, consequently, the properties of the resulting MOFs can be tuned by varying the metal ion, the organic linker, and the synthesis conditions. For example, the use of template molecules during the synthesis of MOFs with pyridine-3,5-dicarboxylic acid has been shown to influence the final topology of the framework. researchgate.netpku.edu.cn Some of these MOFs exhibit interesting properties, such as high porosity, which can be exploited for gas storage and separation, and unique electrochemical properties relevant to energy storage applications like supercapacitors. pku.edu.cnrsc.org
Exploration in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials, which can alter the properties of light passing through them, are of great interest for applications in telecommunications, optical computing, and data storage. Metal complexes, particularly those with π-delocalized ligands like pyridine derivatives, are promising candidates for NLO materials. researchgate.netpku.edu.cn
The coordination of a π-delocalized ligand to a metal center can significantly enhance the quadratic hyperpolarizability (a measure of second-order NLO response) of the ligand. pku.edu.cn This enhancement is often attributed to the presence of low-energy metal-to-ligand charge-transfer (MLCT) or intraligand charge-transfer (ILCT) transitions, which can be tuned by changing the metal ion or the ligand structure. researchgate.net
While direct studies on the NLO properties of this compound are not widely reported, the general principles suggest its potential in this area. The combination of an electron-donating butylamino group and an electron-withdrawing carboxylic acid group on the pyridine ring could lead to a significant intramolecular charge-transfer character, which is a key feature for second-order NLO activity. Furthermore, the incorporation of this ligand into metal complexes or MOFs could lead to materials with substantial third-order NLO properties, which are important for applications like all-optical switching. Research into MOFs has shown that the dimensionality of the framework can influence the third-order NLO properties, with 3D pillar-layered frameworks potentially offering enhanced performance due to better interlayer charge transfer. mdpi.com
Future Research Directions and Emerging Avenues for 5 Butylamino Pyridine 3 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of substituted pyridines, including 5-(butylamino)pyridine-3-carboxylic acid, often relies on multi-step processes that may involve harsh reaction conditions or the use of stoichiometric, and sometimes toxic, reagents. A key future direction is the development of more atom-economical, energy-efficient, and environmentally benign synthetic routes.
Current synthetic strategies for related compounds often involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed method, is a powerful tool for forming C-N bonds in heteroaromatic systems. nih.gov Similarly, copper-catalyzed methods have been developed for halide-to-amine substitutions. nih.gov However, these methods can be sensitive and require careful optimization.
Future research will likely focus on:
Direct C-H Functionalization: A highly desirable approach is the direct functionalization of C-H bonds of the pyridine (B92270) ring, which avoids the pre-functionalization (e.g., halogenation) of the starting material. innovations-report.com This reduces the number of synthetic steps and waste generation. For instance, developing a method for the direct C-H amination at the 5-position of nicotinic acid or a related precursor would be a significant advancement.
Catalyst-Free Methods: Exploring novel catalyst-free reactions, potentially under solvent-free conditions or using milder reagents, can improve the sustainability profile of the synthesis. nih.gov
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this compound and its derivatives.
Biocatalysis: Employing enzymes for specific transformations, such as regioselective hydroxylation or amination, presents a green alternative to traditional chemical methods. nih.gov For example, enzymes could be engineered to catalyze the specific amination of a pyridine-3-carboxylic acid precursor.
| Synthetic Strategy | Advantages | Potential Application to this compound |
| Direct C-H Functionalization | Atom economy, reduced steps, less waste. innovations-report.com | Direct amination of a nicotinic acid derivative at the C-5 position. |
| Buchwald-Hartwig Amination | High efficiency for C-N bond formation. nih.gov | Coupling of butylamine (B146782) with a 5-halonicotinic acid ester. |
| Catalyst-Free SNAr | Avoids metal catalysts, potentially milder conditions. nih.gov | Reaction of butylamine with an activated 5-substituted nicotinic acid derivative. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. nih.gov | Enzymatic amination of a suitable pyridine precursor. |
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. mit.edu These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and propose new chemical structures with desired characteristics. mdpi.comnih.gov
For this compound, future research can leverage AI and ML in several ways:
Property Prediction: AI models can be trained to predict the physicochemical properties (e.g., solubility, logP), pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of derivatives of this compound. nih.govnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov
De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for specific biological targets or material properties. nih.gov These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules, including more efficient pathways to this compound and its analogs. springernature.com
| AI/ML Application | Description | Relevance to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. nih.gov | Predicting the biological activity of new derivatives for targeted applications. |
| Generative Models | Algorithms that create new molecular structures with desired properties. nih.gov | Designing novel compounds based on the core scaffold for improved efficacy or new uses. |
| Predictive ADMET Modeling | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Early-stage filtering of candidate molecules to reduce late-stage attrition in drug development. |
| Synthesis Prediction | AI-driven retrosynthesis to identify optimal synthetic pathways. springernature.com | Assisting in the development of more efficient and novel synthetic routes. |
Exploration of Novel Reactivities and Catalytic Transformations
The functional groups present in this compound—a secondary amine, a carboxylic acid, and the pyridine ring itself—offer multiple sites for further chemical modification. Future research should explore novel reactivities and catalytic transformations to expand the chemical space accessible from this scaffold.
Pyridine Ring Transformations: The pyridine ring can undergo various transformations. While electrophilic substitution on the electron-deficient pyridine ring can be challenging, the presence of the activating amino group may facilitate reactions. scribd.com Conversely, the ring is susceptible to nucleophilic attack. scribd.com Research into π-coordination of the pyridine ring to a transition metal could enable novel catalytic cycles for functionalization. chemistryviews.org
Late-Stage Functionalization: Developing methods for the selective modification of the molecule at a late stage in a synthetic sequence is highly valuable. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Catalytic Applications: The molecule itself, or its metal complexes, could be investigated for catalytic activity. The combination of a Lewis basic nitrogen atom in the ring and a Brønsted acidic carboxylic acid group could be exploited in bifunctional catalysis.
| Reaction Type | Potential Transformation | Significance |
| C-H Activation | Selective functionalization of the C-H bonds on the pyridine ring or butyl group. innovations-report.com | Creates diverse analogs without requiring pre-functionalized substrates. |
| Cross-Coupling Reactions | Palladium or copper-catalyzed reactions at various positions. rsc.orgnih.gov | Enables the introduction of a wide range of substituents. |
| Cyclization Reactions | Intramolecular reactions to form fused heterocyclic systems. rsc.org | Generates structurally complex and potentially novel bioactive compounds. |
| Coordination Chemistry | Formation of metal complexes using the pyridine nitrogen and/or carboxylate group. chemimpex.com | Can lead to new catalysts or materials with interesting electronic or photophysical properties. |
Interdisciplinary Research at the Interface of Chemistry, Chemical Biology, and Materials Science
The true potential of this compound will likely be unlocked through interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences.
Chemical Biology: Pyridine derivatives are prevalent in biologically active compounds. nih.govnih.gov Future work could involve synthesizing fluorescently labeled or biotinylated versions of this compound to be used as chemical probes to study biological systems. Its potential as an inhibitor of specific enzymes or as a modulator of protein-protein interactions could be explored through high-throughput screening and detailed biochemical assays.
Materials Science: Pyridine-containing molecules are used in the development of functional materials, such as polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The combination of the hydrogen-bond donating amine and accepting carboxylic acid and pyridine nitrogen makes this compound an interesting candidate for the construction of supramolecular assemblies with defined architectures and properties. Its incorporation into polymers could impart specific functionalities, such as pH responsiveness or metal-ion binding capabilities.
Agrochemicals: Nicotinic acid and its derivatives have applications in agriculture. chemimpex.com The biological activity of this compound and its analogs could be screened for potential herbicidal or pesticidal properties.
Q & A
Q. What are the recommended synthetic routes for 5-(Butylamino)pyridine-3-carboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer : A multi-step synthesis approach is commonly employed, involving: (i) Functionalization of the pyridine ring via nucleophilic substitution or coupling reactions. (ii) Introduction of the butylamino group under controlled temperature (e.g., 60–80°C) and inert atmosphere to minimize side reactions. (iii) Carboxylic acid formation via hydrolysis of ester intermediates using NaOH or HCl . Optimization Tips :
- Use high-purity solvents (e.g., DMF or THF) to enhance reaction efficiency.
- Monitor reaction progress via TLC or HPLC to adjust time and temperature dynamically .
Table 1 : Key Reaction Parameters
| Step | Temperature (°C) | Catalyst/Solvent | Yield Range (%) |
|---|---|---|---|
| Amination | 70 | DMF, K₂CO₃ | 60–75 |
| Hydrolysis | 100 | 6M HCl | 80–90 |
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR spectra with analogs like 5-(methylamino)pyridine-3-carboxylic acid (δH ~8.5 ppm for pyridine protons; δC ~165 ppm for COOH) .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentration or pH .
- Structural-Activity Analysis : Compare substituent effects using analogs like 5-(Trifluoromethyl)pyridine-3-carboxylic acid to isolate electronic vs. steric contributions .
- Data Cross-Validation : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental strategies are recommended for studying the coordination chemistry of this compound with metal ions?
- Methodological Answer :
- Complex Synthesis : React the compound with metal salts (e.g., CoCl₂ or CuSO₄) in ethanol/water mixtures at 50–60°C. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
- Characterization :
- EPR Spectroscopy : Identify oxidation states of paramagnetic metals (e.g., Cu²⁺).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states of complexes .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to:
- High humidity (75% RH, 40°C) for hydrolytic stability assessment.
- UV light (254 nm) for photodegradation analysis.
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., dealkylated amines or oxidized pyridine rings) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound from ethanol/water and compare melting points with literature. Impurities (e.g., unreacted starting materials) can depress melting points .
- Spectral Reproducibility : Ensure consistent NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) and calibration standards. For example, solvent polarity shifts ¹H NMR peaks by 0.1–0.3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
